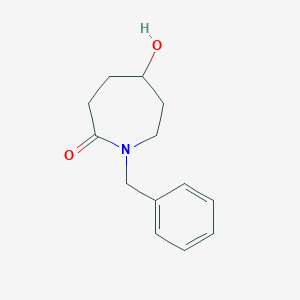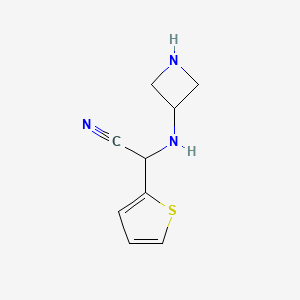
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile is a synthetic organic compound that features both an azetidine ring and a thiophene ring. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Formation of the Acetonitrile Group: This can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The azetidine ring may participate in substitution reactions, especially nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary amines.
Substitution: Products depend on the nucleophile used, potentially leading to various substituted azetidines.
Aplicaciones Científicas De Investigación
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways involving azetidine or thiophene derivatives.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of materials or as an intermediate in chemical production.
Mecanismo De Acción
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(Azetidin-3-ylamino)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Pyrrolidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile: Similar structure but with a pyrrolidine ring instead of an azetidine ring.
Uniqueness
2-(Azetidin-3-ylamino)-2-(thiophen-2-yl)acetonitrile is unique due to the combination of the azetidine and thiophene rings, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H11N3S |
|---|---|
Peso molecular |
193.27 g/mol |
Nombre IUPAC |
2-(azetidin-3-ylamino)-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C9H11N3S/c10-4-8(9-2-1-3-13-9)12-7-5-11-6-7/h1-3,7-8,11-12H,5-6H2 |
Clave InChI |
ULZVWPSSIXHKST-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)NC(C#N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



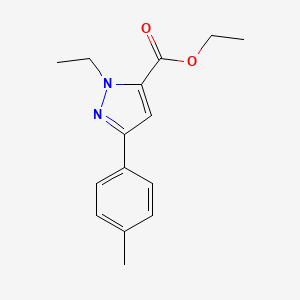
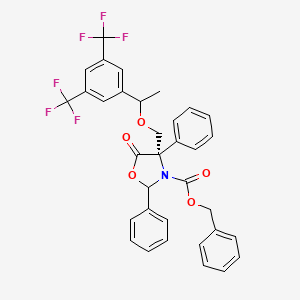
![methyl 3-(4-methyl-2-oxochromeno[8,7-e][1,3]oxazin-9(2H,8H,10H)-yl)benzoate](/img/structure/B14870034.png)


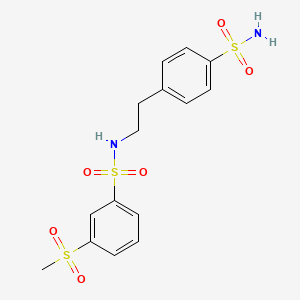
![N-(2-methylphenyl)-2-[(5-oxo-4-phenyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B14870055.png)


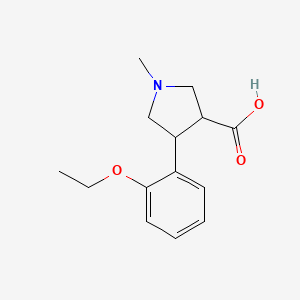
![3-((2-Fluorophenyl)sulfonyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B14870069.png)
